molecular formula C11H16ClN3 B6600796 N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride CAS No. 57004-77-0

N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride

Cat. No. B6600796
CAS RN: 57004-77-0
M. Wt: 225.72 g/mol
InChI Key: DIUOFEBWEIJRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride (NTHG) is a small organic molecule that has been studied extensively for its potential applications in scientific research. NTHG has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. In

Scientific Research Applications

N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been used in a variety of research applications, including the study of cell proliferation, the regulation of gene expression, and the modulation of cell metabolism.

Mechanism of Action

N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to modulate intracellular signaling pathways by binding to specific receptors on the cell membrane and activating a cascade of intracellular signaling events. It has been shown to interact with numerous proteins, including G-proteins, phospholipases, and tyrosine kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to possess numerous biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including phospholipases and tyrosine kinases, which are involved in the regulation of cell proliferation, gene expression, and metabolism. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has also been found to inhibit the activity of certain cytokines and chemokines, which are involved in the regulation of inflammation and immunity.

Advantages and Limitations for Lab Experiments

The use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments has several advantages. It is a small molecule with a relatively low molecular weight, which makes it suitable for use in a variety of laboratory applications. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments. It has been found to be toxic at higher concentrations and can cause adverse effects in some cell types. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is not soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The potential future directions for N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride research are numerous. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be further studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential applications in the development of novel drug delivery systems, as well as its potential use as a biomarker for the detection of various diseases and disorders. Finally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs, immunomodulators, and anti-cancer agents.

Synthesis Methods

N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl chloroformate to form an intermediate product, which is then reacted with guanidine hydrochloride to form the final product. The reaction is carried out in the presence of an acid catalyst and is usually completed in less than three hours.

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H4,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUOFEBWEIJRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride

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